5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, which involves the reaction of pyrimidine-5-carbaldehyde with a suitable methylene compound in the presence of a base . Another approach is the Horner–Emmons reaction, which uses phosphonate reagents to achieve the desired condensation . The reaction conditions often include the use of solvents such as acetonitrile or methanol and catalysts like triethylamine or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different substitution patterns.
Pyrido[4,3-d]pyrimidine: A related compound with a different arrangement of the fused rings.
Quinazoline: A fused pyrimidine and benzene ring system with significant biological activities.
Uniqueness
5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and modulate specific pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
KKLSUHOXMLRXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NC=C1 |
Origin of Product |
United States |
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